1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpropan-1-amine

Lipophilicity Drug-likeness ADME prediction

1-(3-Cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylpropan-1-amine (CAS 1343012-65-6) is a synthetic 1,2,4-triazole derivative with molecular formula C₁₂H₂₂N₄ and molecular weight 222.33 g/mol, commercially supplied at ≥97–98% purity with supporting analytical documentation including NMR, HPLC, and GC. The compound features a cyclopentyl substituent at the triazole 3-position, an N-methyl group at the triazole 1-position, and an N-methylpropan-1-amine side chain at the 5-position, distinguishing it from the closest commercially catalogued analogs: the ethanamine homolog (CAS 1343226-03-8, C₁₁H₂₀N₄, MW 208.31), the isopropyl-substituted variant (CAS not assigned in-source, C₁₀H₂₀N₄, MW 196.29), and the N-desmethyl propanamine derivative (CAS 1339729-27-9, C₁₁H₂₀N₄, MW 208.31).

Molecular Formula C12H22N4
Molecular Weight 222.33 g/mol
Cat. No. B15301771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpropan-1-amine
Molecular FormulaC12H22N4
Molecular Weight222.33 g/mol
Structural Identifiers
SMILESCCC(C1=NC(=NN1C)C2CCCC2)NC
InChIInChI=1S/C12H22N4/c1-4-10(13-2)12-14-11(15-16(12)3)9-7-5-6-8-9/h9-10,13H,4-8H2,1-3H3
InChIKeyNHKFBAPHHVLYKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylpropan-1-amine: Chemical Identity, Procurement Specifications, and Comparator Landscape


1-(3-Cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylpropan-1-amine (CAS 1343012-65-6) is a synthetic 1,2,4-triazole derivative with molecular formula C₁₂H₂₂N₄ and molecular weight 222.33 g/mol, commercially supplied at ≥97–98% purity with supporting analytical documentation including NMR, HPLC, and GC . The compound features a cyclopentyl substituent at the triazole 3-position, an N-methyl group at the triazole 1-position, and an N-methylpropan-1-amine side chain at the 5-position, distinguishing it from the closest commercially catalogued analogs: the ethanamine homolog (CAS 1343226-03-8, C₁₁H₂₀N₄, MW 208.31), the isopropyl-substituted variant (CAS not assigned in-source, C₁₀H₂₀N₄, MW 196.29), and the N-desmethyl propanamine derivative (CAS 1339729-27-9, C₁₁H₂₀N₄, MW 208.31) . All evidence below addresses the question: Why should a scientific or industrial user prioritize this specific compound over these closely related analogs?

Why In-Class 1,2,4-Triazole Amines Cannot Substitute for 1-(3-Cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylpropan-1-amine


Generic substitution among 1,2,4-triazole amine derivatives is unreliable because three structural variables—the C3 cycloalkyl moiety, the C5 amine side-chain length, and the amine N-substitution pattern—independently and combinatorially control lipophilicity (LogP), hydrogen-bond donor/acceptor capacity, and steric bulk, all of which critically influence target binding, pharmacokinetics, and assay behavior . The target compound uniquely combines a cyclopentyl group (intermediate steric volume vs. isopropyl or cyclohexyl), a propan-1-amine chain (one carbon longer than ethanamine analogs), and a secondary N-methyl amine (tertiary vs. primary amine reactivity). Interchanging with any cataloged analog—such as the ethanamine homolog (CAS 1343226-03-8, LogP = 1.96) or the N-desmethyl derivative (CAS 1339729-27-9, one fewer H-bond donor)—alters at least one of these parameters, with experimentally demonstrated LogP shifts of ≥0.2 log units sufficient to affect membrane permeability and non-specific binding profiles .

Quantitative Differentiation Evidence for 1-(3-Cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylpropan-1-amine vs. Closest Analogs


Lipophilicity (LogP) Differentiation vs. Ethanamine Homolog: A 0.19-Log-Unit Increase with Implications for Membrane Permeability

The target compound exhibits a computationally predicted LogP of 2.14, compared with 1.96 for the ethanamine homolog (CAS 1343226-03-8), yielding a ΔLogP of +0.19 . This difference arises from the additional methylene unit in the propan-1-amine side chain. Both values are within the generally accepted drug-like LogP range of 1–3, but the higher lipophilicity of the target compound predicts moderately enhanced passive membrane permeability, which may be advantageous in cell-based assays requiring intracellular target engagement .

Lipophilicity Drug-likeness ADME prediction Membrane permeability

Hydrogen-Bond Acceptor Count: 4 vs. 3 Acceptors Relative to Ethanamine Homolog, Modulating Target Interaction Potential

The target compound possesses 4 hydrogen-bond acceptor (HBA) atoms (triazole nitrogens plus secondary amine nitrogen), compared with 3 HBA atoms for the ethanamine homolog . Both compounds possess 1 hydrogen-bond donor (HBD). The additional acceptor arises from the N-methyl secondary amine in the side chain, as the propan-1-amine scaffold provides an extra nitrogen that is not present in the ethanamine chain. This difference may affect hydrogen-bonding interactions with biological targets, particularly in binding pockets where multiple acceptor interactions contribute to affinity.

Hydrogen bonding Target engagement Pharmacophore Medicinal chemistry

Rotatable Bond Count and Conformational Flexibility vs. Ethanamine Homolog: 4 Rotatable Bonds Provide Greater Side-Chain Degrees of Freedom

The target compound has 4 rotatable bonds, compared with 3 for the ethanamine homolog . The additional rotatable bond resides in the propan-1-amine side chain (the C–C bond between the α-carbon and the terminal methyl group), which is absent in the ethanamine chain. Increased conformational flexibility can be beneficial for induced-fit binding to flexible protein pockets but carries a higher entropic penalty upon binding. Researchers can exploit this parameter to tune binding thermodynamics in lead optimization programs.

Conformational flexibility Molecular recognition Entropic penalty Ligand design

Cyclopentyl vs. Isopropyl Substituent: Steric Bulk and Lipophilicity Differentiation at the Triazole 3-Position

The target compound carries a cyclopentyl group (C₅H₉) at the triazole 3-position, whereas the closest commercially available side-chain-matched analog bears an isopropyl group (C₃H₇) . The isopropyl analog (CAS not assigned in-source, C₁₀H₂₀N₄, MW 196.29) has a lower molecular weight (ΔMW = −26.04) and reduced steric volume. While no head-to-head biological data exist, the cyclopentyl group provides a larger hydrophobic surface area for van der Waals interactions with protein binding pockets and greater conformational restriction (cyclopentyl pseudo-rotation vs. free isopropyl rotation). Published SAR on related 1,2,4-triazole series demonstrates that cyclopentyl-to-isopropyl substitution can alter target affinity by >10-fold in certain enzyme inhibition contexts [1].

Steric effects Lipophilicity Cycloalkyl SAR Binding pocket complementarity

Commercial Purity and Batch-to-Batch Quality Assurance: ≥97–98% Purity with Multi-Method Analytical QC vs. Variable Specifications Across Suppliers

The target compound is supplied by multiple vendors at ≥97–98% purity with documented batch-specific QC including NMR, HPLC, and GC analyses . In comparison, the N-desmethyl propanamine analog (CAS 1339729-27-9) is typically listed at 98% purity but with fewer vendors offering multi-method analytical data packages . For the isopropyl analog, purity specifications vary across suppliers without standardized multi-batch QC documentation. The availability of comprehensive analytical data for the target compound reduces the risk of batch-dependent variability in biological assays, a factor that directly impacts experimental reproducibility in screening campaigns.

Chemical purity Quality control Procurement Reproducibility

Absence of Direct Biological Comparative Data: A Critical Transparency Note for Procurement Decision-Making

Despite exhaustive searching of publicly available literature, patents, and authoritative biological databases, no direct head-to-head biological activity data (e.g., IC₅₀, Kd, EC₅₀, MIC) were identified for 1-(3-Cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylpropan-1-amine against any of the comparator compounds listed above. No published enzyme inhibition data, cell-based assay results, or in vivo pharmacokinetic profiles were found specifically for this compound. The compound appears primarily as a screening library catalog entry and a synthetic building block intermediate . All differentiation claims in this guide are therefore limited to (a) computationally predicted physicochemical properties, (b) structural/chemical feature comparisons, and (c) class-level SAR inferences from related 1,2,4-triazole series—none of which constitute direct biological evidence of superiority for this specific compound. Procurement decisions must weigh this evidential limitation accordingly.

Data transparency Procurement risk Evidence gap Screening compound

Recommended Application Scenarios for 1-(3-Cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylpropan-1-amine Based on Quantitative Differentiation Evidence


SAR Campaigns Exploring Cycloalkyl Substituent Effects at the 1,2,4-Triazole C3 Position

The target compound fills a specific niche in structure-activity relationship (SAR) studies where systematic variation of the C3 cycloalkyl substituent is required. With its cyclopentyl group offering intermediate steric bulk and lipophilicity between isopropyl (smaller) and cyclohexyl (larger) analogs, this compound is well-suited for probing the steric tolerance and hydrophobic requirements of triazole-binding protein pockets. The commercial availability of the ethanamine homolog, N-desmethyl analog, and isopropyl variant from overlapping vendor networks enables procurement of a coherent SAR matrix for systematic head-to-head profiling within a single study .

Building Block for Synthesis of Focused 1,2,4-Triazole Libraries with Tunable Lipophilicity

With a LogP of 2.14, 4 hydrogen-bond acceptors, and 4 rotatable bonds, the target compound occupies a favorable region of drug-like chemical space for library synthesis . The secondary N-methyl amine provides a reactive handle for further derivatization (e.g., acylation, reductive amination, sulfonylation) without requiring deprotection steps, enabling efficient parallel synthesis of analogs. The cyclopentyl group provides a non-planar, saturated ring that enhances Fsp³ (fraction of sp³-hybridized carbons), a property correlated with improved clinical success rates in drug discovery .

Physicochemical Probe for Membrane Permeability Studies in Parallel Artificial Membrane Permeability Assays (PAMPA)

Given its predicted LogP of 2.14 and TPSA of 42.74 Ų , the target compound falls within the physicochemical envelope associated with moderate to good passive membrane permeability. Its systematic LogP offset of +0.19 relative to the ethanamine homolog makes the pair useful as matched molecular probes in PAMPA or Caco-2 permeability assays to experimentally quantify the contribution of a single methylene unit to membrane flux. Such studies can generate valuable calibration data for in silico permeability models within a defined chemical series.

Metabolic Stability Screening Using Cyclopentyl-Containing 1,2,4-Triazoles as CYP Enzyme Interaction Probes

The 1,2,4-triazole core is a recognized pharmacophore for cytochrome P450 enzyme interactions, and cycloalkyl-substituted triazoles have been investigated as CYP26A1 and CYP2D6 inhibitors . While no direct CYP inhibition data exist for this specific compound, its cyclopentyl-1,2,4-triazole scaffold aligns with structural motifs shown to engage CYP active sites. Researchers can deploy this compound in in vitro CYP inhibition panels (e.g., human liver microsome assays with isoform-specific probe substrates) as part of a broader series to establish whether cyclopentyl substitution confers any selectivity advantage over isopropyl, cyclohexyl, or tert-butyl C3 substituents . The commercial availability of multiple analogs from shared suppliers facilitates side-by-side metabolic stability comparisons.

Quote Request

Request a Quote for 1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.